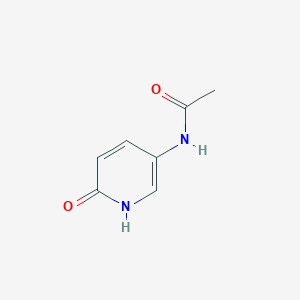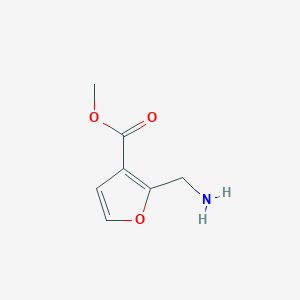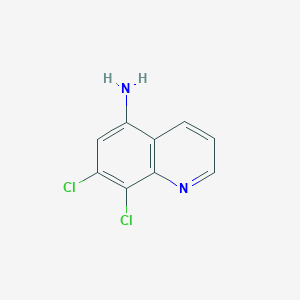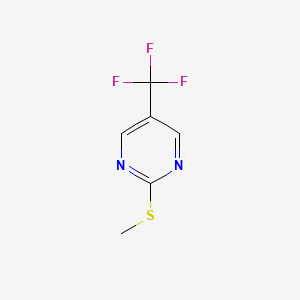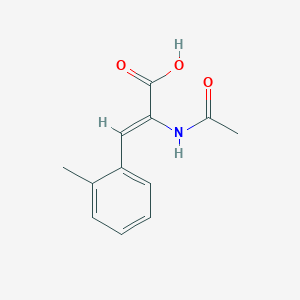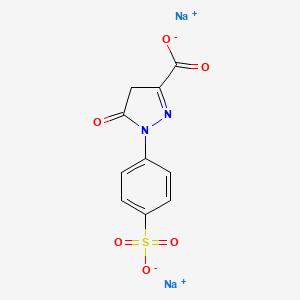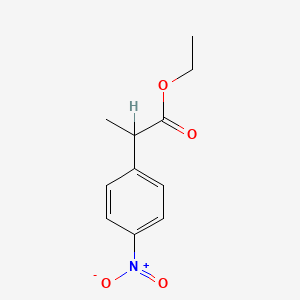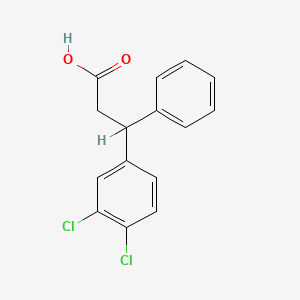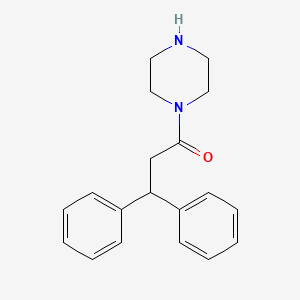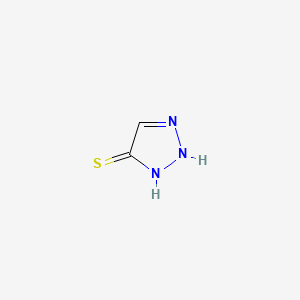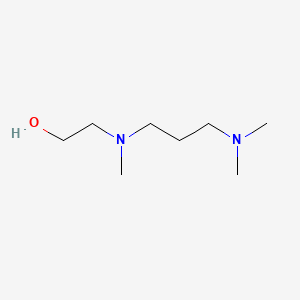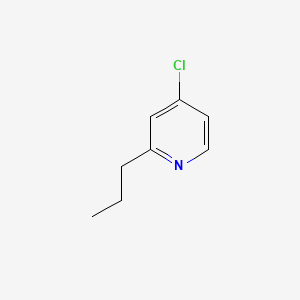
4-氯-2-丙基吡啶
描述
“4-Chloro-2-propylpyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
The synthesis of “4-Chloro-2-propylpyridine” is not explicitly mentioned in the available sources. However, there are general methods for the synthesis of chloropyridines2. These methods involve catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
The molecular structure of “4-Chloro-2-propylpyridine” is not explicitly provided in the available sources. However, a related compound, “4-Chloro-2-propylpyridine hydrochloride (1:1)”, has a molecular formula of C8H11Cl2N and an average mass of 192.086 Da3.Chemical Reactions Analysis
Specific chemical reactions involving “4-Chloro-2-propylpyridine” are not mentioned in the available sources. However, general principles of chemical reactions can be applied. For instance, chloropyridines can undergo nucleophilic substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-propylpyridine” are not explicitly mentioned in the available sources. However, related compounds like “4-Chloropyridine” have a molecular weight of 113.5451.科学研究应用
铝的电化学沉积
方等人(2015 年)的一项研究讨论了使用中性配体 4-丙基吡啶与离子液体 (IL) 形式的 AlCl3 络合。该 IL 通过将含铝阳离子作为电活性物质来促进铝的电化学沉积,这与传统的 IL 不同。这种方法有利于铝电沉积工艺 (Fang et al., 2015)。
环金属配合物的理化性质和氧化还原行为
Neve 等人(1999 年)的研究涉及使用功能化多吡啶配体合成铱 (III) 的环金属配合物。这些配合物表现出氧化和配体中心还原过程,有助于理解金属配合物的理化性质和氧化还原行为 (Neve et al., 1999)。
开发用于各种应用的金属配合物
刘等人(2001 年)报告了 4'-氯-2,2′:6′,2″-联吡啶与各种醇的反应,导致开发了几种金属配合物。这些配合物在材料科学和催化等领域具有潜在应用 (Liu et al., 2001)。
超分子聚合物的合成
Schubert 等人(2002 年)描述了一种改进的 4'-氯-2,2′:6′,2′′-联吡啶合成方法,用于与 α,ω-双羟基功能化聚(环氧丙烷)反应。这项工作与超分子化学领域相关,特别是在构建非共价结构方面 (Schubert et al., 2002)。
光催化制氢中的应用
杜等人(2008 年)的研究探索了铂 (II) 双-和三联吡啶氯配合物在光催化水分解制氢中的应用。这项研究对可再生能源研究做出了重大贡献,尤其是在理解制氢机制方面 (Du et al., 2008)。
定向锂化和合成应用
Marsais 等人(1988 年)研究了 4-氯和 4-氟吡啶的定向锂化,导致各种二取代吡啶的合成。这个过程在有机合成中至关重要,尤其是在药物和精细化学品的开发中 (Marsais et al., 1988)。
烯烃低聚和聚合中的应用
Fuhrmann 等人(1996 年)讨论了合成含有胺、酰胺和氨基吡啶配体的第 4 族金属配合物。这些配合物应用于 α-烯烃低聚和聚合,表明它们在聚合物科学中的重要性 (Fuhrmann et al., 1996)。
水氧化催化
Kaveevivitchai 等人(2012 年)探索了一系列单核 Ru(II) 配合物作为水氧化的催化剂。这些发现对催化领域做出了贡献,尤其是在能源和环境应用中 (Kaveevivitchai et al., 2012)。
安全和危害
Specific safety and hazard information for “4-Chloro-2-propylpyridine” is not available in the sources I have access to. It’s crucial to handle all chemical compounds with appropriate safety measures.
未来方向
The future directions for “4-Chloro-2-propylpyridine” are not specified in the available sources. However, the field of chemical synthesis and drug discovery is continually evolving, with ongoing research into new methodologies and applications567.
Please note that this information is based on the available data and might not be fully accurate or complete. For detailed and specific information, further research and consultation with experts in the field is recommended.
属性
IUPAC Name |
4-chloro-2-propylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACBIHLRDPQCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239790 | |
| Record name | 4-Chloro-2-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-propylpyridine | |
CAS RN |
93856-98-5 | |
| Record name | 4-Chloro-2-propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93856-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-propylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093856985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-propylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


